molecular formula C20H39NO2 B13732594 Hexadecyl 3-amino-2-butenoate CAS No. 36490-12-7

Hexadecyl 3-amino-2-butenoate

Cat. No.: B13732594
CAS No.: 36490-12-7
M. Wt: 325.5 g/mol
InChI Key: WOLABOYSWAHDTO-UHFFFAOYSA-N
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Description

Hexadecyl 3-amino-2-butenoate is an organic compound with the molecular formula C20H39NO2 It is a derivative of butenoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group, and an amino group is attached to the second carbon of the butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 3-amino-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-butenoic acid with hexadecanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-amino-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond in the butenoate moiety to a single bond, resulting in hexadecyl 3-amino-butanoate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hexadecyl 3-amino-butanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexadecyl 3-amino-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexadecyl 3-amino-2-butenoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hexadecyl chain can interact with lipid membranes, affecting their structure and function. These interactions can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.

Comparison with Similar Compounds

Hexadecyl 3-amino-2-butenoate can be compared with other similar compounds, such as:

    Hexadecyl 3-amino-butanoate: Lacks the double bond in the butenoate moiety.

    Hexadecyl 3-amino-2-pentenoate: Has an additional carbon in the chain.

    Hexadecyl 3-amino-2-butenoic acid: Contains a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

36490-12-7

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

hexadecyl 3-aminobut-2-enoate

InChI

InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)18-19(2)21/h18H,3-17,21H2,1-2H3

InChI Key

WOLABOYSWAHDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=C(C)N

Origin of Product

United States

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